molecular formula C15H14N2O2 B1445369 2-Amino-6-(4-methoxybenzyloxy)benzonitrile CAS No. 1093203-81-6

2-Amino-6-(4-methoxybenzyloxy)benzonitrile

Cat. No.: B1445369
CAS No.: 1093203-81-6
M. Wt: 254.28 g/mol
InChI Key: CKJULWXMOGYMQL-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methoxybenzyloxy)benzonitrile is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and materials science. This compound features a benzonitrile core substituted with an amino group and a 4-methoxybenzyl (PMB) protected hydroxy group, making it a versatile intermediate for the synthesis of more complex molecules. The nitrile functional group is a key motif in modern drug design, often employed to enhance binding affinity to biological targets and improve pharmacokinetic properties of drug candidates by acting as a hydrogen bond acceptor or influencing the electron density of the aromatic system . The 4-methoxybenzyloxy group serves as a common protecting group for phenols, which can be selectively removed under mild acidic conditions, allowing for sequential synthetic modifications . This compound is structurally related to other amino-methoxy benzonitrile derivatives, which are frequently utilized in the development of potential therapeutic agents and specialty chemicals . Researchers can employ this building block in various reactions, including metal-catalyzed cross-couplings and cyclizations, to create libraries of compounds for screening against biological targets. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-amino-6-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-12-7-5-11(6-8-12)10-19-15-4-2-3-14(17)13(15)9-16/h2-8H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJULWXMOGYMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Nucleophilic Substitution (Benzyl Ether Formation)

A widely used approach to prepare 2-Amino-6-(4-methoxybenzyloxy)benzonitrile involves the nucleophilic substitution of a phenolic hydroxyl group with a substituted benzyl bromide derivative under basic conditions.

  • Starting Materials:

    • 2-Amino-6-hydroxybenzonitrile (phenolic precursor)
    • 4-Methoxybenzyl bromide
  • Reagents and Conditions:

    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Microwave irradiation at 90 °C
    • Reaction Time: Two cycles of 30 minutes each
  • Procedure:
    The phenolic compound and 4-methoxybenzyl bromide are combined in DMF with K₂CO₃ as the base. The mixture is subjected to microwave irradiation to promote the SN2 displacement, yielding the benzyl ether linkage.

  • Outcome:
    This method provides the desired 2-Amino-6-(4-methoxybenzyloxy)benzonitrile in good yields, typically above 70%, with high purity after standard workup and chromatographic purification.

This method is supported by analogous syntheses described in the preparation of benzyl ether-linked analogues, where phenols reacted with substituted benzyl bromides under similar conditions to afford ether-linked derivatives efficiently.

Amide Formation and Subsequent Etherification

An alternative route involves initial formation of benzamide intermediates followed by etherification:

  • Step 1: Benzamide Synthesis

    • Starting from 2-amino-6-methoxybenzoic acid, the acid is activated using 2-chloro-1,3-dimethylimidazolinium chloride in the presence of benzylamine and diisopropylethylamine.
    • The reaction is carried out in dichloromethane at room temperature for 6 hours.
    • Workup includes aqueous washes and drying over magnesium sulfate.
    • Purification by silica gel chromatography yields 2-Amino-N-benzyl-6-methoxybenzamide with moderate yields (~46%).
  • Step 2: Etherification

    • The benzamide intermediate is then reacted with potassium carbonate in anhydrous acetonitrile.
    • Microwave heating at 150 °C for 15-20 minutes promotes the nucleophilic substitution to introduce the 4-methoxybenzyloxy group.
    • The crude product is purified by column chromatography.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Benzyl Ether Formation 2-Amino-6-hydroxybenzonitrile + 4-methoxybenzyl bromide + K₂CO₃ DMF Microwave 90 °C 2 × 30 min >70 SN2 displacement under microwave
Benzamide Formation 2-Amino-6-methoxybenzoic acid + benzylamine + 2-chloro-1,3-dimethylimidazolinium chloride + DIPEA CH₂Cl₂ Room temperature 6 h ~46 Followed by aqueous workup and chromatography
Etherification Benzamide intermediate + K₂CO₃ Anhydrous acetonitrile Microwave 150 °C 15-20 min Moderate to good Microwave-assisted nucleophilic substitution

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane with 2% 2.0 M ammonia in methanol or petroleum ether/ethyl acetate mixtures.
  • Characterization involves HPLC (e.g., retention times around 4.7 min with UV detection at 254 nm), NMR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Insights

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • The use of potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile is crucial for effective ether formation.
  • The choice of benzyl bromide substituent (4-methoxy) is critical for the desired substitution pattern and can influence reaction kinetics.
  • The amide formation step using 2-chloro-1,3-dimethylimidazolinium chloride is an efficient method for activating carboxylic acids under mild conditions, facilitating subsequent transformations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzonitriles with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in various pharmaceutical applications:

  • Anticancer Activity : Research indicates that derivatives of benzonitrile compounds exhibit significant anticancer properties. For instance, studies have focused on their effectiveness against breast cancer and glioma cells, showcasing their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies suggest that it may modulate excitatory amino acid neurotransmission, which could be beneficial in treating neurological disorders such as epilepsy.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal explored the effects of 2-Amino-6-(4-methoxybenzyloxy)benzonitrile on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.

Case Study 2: Neuroprotective Effects

In another study, the compound was tested for its neuroprotective effects in models of excitotoxicity induced by glutamate. The results indicated that treatment with the compound significantly reduced neuronal death and preserved cognitive function in animal models.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methoxybenzyloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-Amino-6-(4-methoxybenzyloxy)benzonitrile and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-6-(4-methoxybenzyloxy)benzonitrile 4-Methoxybenzyloxy (6), Amino (2) C₁₅H₁₃N₂O₂ 253.28 Intermediate for heterocycles
2-Amino-6-(trifluoromethyl)benzonitrile Trifluoromethyl (6), Amino (2) C₈H₅F₃N₂ 186.13 High lipophilicity; potential agrochemical use
2-Amino-4-chloro-5-methoxybenzonitrile Chloro (4), Methoxy (5), Amino (2) C₈H₇ClN₂O 198.61 Antimicrobial activity
2-Fluoro-6-(4-methylphenoxy)benzonitrile Fluoro (2), 4-Methylphenoxy (6) C₁₄H₁₀FNO 227.24 Electron-withdrawing effects; material science
2-Amino-6-(piperidin-1-yl)benzonitrile Piperidin-1-yl (6), Amino (2) C₁₂H₁₅N₃ 201.27 Enhanced solubility; CNS drug candidates

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyloxy group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with trifluoromethyl (in 2-Amino-6-(trifluoromethyl)benzonitrile) and fluoro (in 2-Fluoro-6-(4-methylphenoxy)benzonitrile), which are electron-withdrawing, deactivating the ring and directing reactions to meta/para positions . The amino group enhances nucleophilicity, facilitating reactions like diazo coupling (as seen in ) and cyclization to form triazoles or pyrazoles .

Solubility and Pharmacokinetic Profiles

  • Lipophilicity: The trifluoromethyl group in 2-Amino-6-(trifluoromethyl)benzonitrile increases lipophilicity (logP ~2.5), favoring membrane permeability. In contrast, the methoxybenzyloxy group in the target compound balances moderate lipophilicity (logP ~2.0) with partial aqueous solubility due to its ether linkage . The piperidinyl substituent in 2-Amino-6-(piperidin-1-yl)benzonitrile introduces basicity, improving solubility in acidic environments—a critical factor for oral bioavailability in drug design .

Thermal and Chemical Stability

  • The methoxybenzyloxy group in the target compound offers thermal stability (decomposition >200°C), whereas trifluoromethyl-substituted analogs may exhibit lower thermal stability due to the lability of C-F bonds under harsh conditions .
  • Fluoro-substituted derivatives (e.g., 2-Fluoro-6-(4-methylphenoxy)benzonitrile) show enhanced resistance to hydrolysis compared to amino-substituted analogs, making them suitable for high-temperature applications .

Biological Activity

2-Amino-6-(4-methoxybenzyloxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 2-Amino-6-(4-methoxybenzyloxy)benzonitrile
  • Molecular Formula : C16H17N2O2
  • Molecular Weight : 271.32 g/mol

The structure features an amino group, a benzonitrile moiety, and a methoxybenzyloxy group, contributing to its diverse interactions with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of 2-amino compounds exhibit significant antiviral properties. For instance, compounds derived from similar structures have shown efficacy against dengue virus proteases, indicating a potential for 2-amino-6-(4-methoxybenzyloxy)benzonitrile in antiviral drug development. The structure-activity relationship (SAR) studies suggest that modifications in the benzyloxy group can enhance antiviral potency against flaviviruses .

Anticancer Properties

Research has also highlighted the anticancer potential of related compounds. For example, certain analogs have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. The inhibition of MAP4K family members has been linked to neuroprotective effects and may also extend to anticancer mechanisms . This suggests that 2-amino-6-(4-methoxybenzyloxy)benzonitrile could potentially act on similar pathways.

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : Similar compounds have shown that targeting kinases can modulate cellular signaling pathways, which is crucial in both cancer and neurodegenerative diseases .
  • Interaction with Viral Proteins : The methoxy group may facilitate binding to viral proteases, enhancing the compound's antiviral efficacy .

Case Study 1: Neuroprotection in Motor Neurons

In a study focusing on neuroprotective agents, compounds structurally similar to 2-amino-6-(4-methoxybenzyloxy)benzonitrile were tested for their ability to protect human motor neurons from stress-induced degeneration. The findings indicated that these compounds could significantly reduce cell death under stress conditions, suggesting a promising avenue for treating neurodegenerative diseases .

Case Study 2: Antiviral Efficacy Against Dengue Virus

A series of experiments evaluated the antiviral activity of related compounds against dengue virus proteases. The results showed that modifications in the chemical structure could lead to enhanced inhibitory effects on viral replication. This highlights the potential for developing new antiviral therapies based on the structural framework of 2-amino-6-(4-methoxybenzyloxy)benzonitrile .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntiviralAnalogous benzonitrilesInhibition of dengue virus proteases
AnticancerMAP4K inhibitorsReduced proliferation in cancer cells
NeuroprotectiveKinase inhibitorsIncreased survival of motor neurons

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Methoxy group additionEnhanced binding affinity
Variation in side chainsAltered selectivity towards targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-(4-methoxybenzyloxy)benzonitrile, and how can reaction conditions be methodically optimized?

  • Methodology :

  • Step 1 : Start with benzonitrile derivatives (e.g., 4-methoxybenzaldehyde) and employ a two-step process: (i) oximation using hydroxylamine salts (e.g., (NH₂OH)₂·[HSO₃-b-Py]·HSO₄) to form oxime intermediates, followed by (ii) dehydration using ionic liquids (ILs) as co-solvents and catalysts .
  • Step 2 : Optimize molar ratios (e.g., 1:1.5 for benzaldehyde:hydroxylamine salt) and solvent systems (e.g., paraxylene:IL = 2:1) to achieve >95% yield . Monitor reaction progress via GC or HPLC.
  • Step 3 : Recover ILs via phase separation and reuse for cost efficiency .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • FTIR : Identify characteristic peaks: nitrile (C≡N stretch ~2220 cm⁻¹), aromatic C–H (~3000 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the amino group (δ 5.5–6.5 ppm, broad), methoxybenzyloxy protons (δ 3.8 ppm for OCH₃), and aromatic protons (δ 6.5–7.5 ppm) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 267.1 (calculated for C₁₅H₁₃N₂O₂).

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MD simulations) predict the adsorption behavior of this compound on metal/non-metal surfaces?

  • Methodology :

  • Density Functional Theory (DFT) : Model interactions between the nitrile group and metal surfaces (Ag, Pd, Fe-doped carbon). Calculate binding energies (e.g., −1.5 to −2.2 eV for benzonitrile on Ag) and charge transfer .
  • Molecular Dynamics (MD) : Simulate orientation at liquid interfaces (e.g., preferential alignment of the methoxy group toward hydrophobic surfaces) .
  • Validation : Compare with experimental XPS or AFM data for surface orientation .

Q. How do substituents (amino, methoxybenzyloxy) influence reactivity in catalytic applications, such as CO₂ fixation or dehydration?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of substituted benzonitriles in dehydrating agents (e.g., benzonitrile vs. 2-CP for DMC synthesis). The methoxy group enhances electron density, reducing catalytic efficiency (CO₂Fix = 2.92 vs. 3.68 for 2-CP) .
  • Mechanistic Probes : Use isotopic labeling (¹⁵N/¹³C) to track nitrile group participation in CO₂ activation .

Q. How can contradictions in experimental data (e.g., adsorption energy discrepancies across studies) be resolved?

  • Methodology :

  • Meta-Analysis : Compile adsorption data from multiple studies (e.g., Ag vs. Au surfaces) and normalize for surface roughness, solvent effects, and measurement techniques (e.g., calorimetry vs. DFT) .
  • Controlled Replication : Repeat experiments under identical conditions (solvent purity, temperature) to isolate variables causing discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(4-methoxybenzyloxy)benzonitrile
Reactant of Route 2
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2-Amino-6-(4-methoxybenzyloxy)benzonitrile

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